molecular formula C17H12F6O B3039275 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane CAS No. 100554-31-2

2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane

Cat. No.: B3039275
CAS No.: 100554-31-2
M. Wt: 346.27 g/mol
InChI Key: DOLHBKIUZSCJLD-UHFFFAOYSA-N
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Description

2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane is a fluorinated epoxide featuring two 4-trifluoromethylphenyl (CF₃Ph) groups at the 2-position and a methyl group at the 3-position of the oxirane ring. Its molecular formula is C₁₇H₁₂F₆O, with a molecular weight of 346.27 g/mol. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the epoxide ring, making it highly reactive in nucleophilic ring-opening reactions.

Properties

IUPAC Name

3-methyl-2,2-bis[4-(trifluoromethyl)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O/c1-10-15(24-10,11-2-6-13(7-3-11)16(18,19)20)12-4-8-14(9-5-12)17(21,22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLHBKIUZSCJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and Pd/C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. The use of readily available raw materials and scalable reaction conditions makes the industrial production of this compound feasible. The process involves halogenation, substitution, and oxidation steps, followed by dehydration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to participate in various chemical reactions, including radical trifluoromethylation. The pathways involved include the formation of carbon-centered radical intermediates, which play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Substituent Influence on Reactivity

  • Trifluoromethyl vs. Methoxy Groups :
    • 2-(4-Methoxyphenyl)-3-methyloxirane (CAS 51410-46-9) contains a methoxy (-OCH₃) group, which is electron-donating. This reduces the electrophilicity of the epoxide ring compared to trifluoromethyl-substituted analogs, leading to slower nucleophilic attack rates .
    • In contrast, the CF₃ groups in this compound withdraw electron density, increasing ring strain and electrophilicity. This enhances its reactivity in ring-opening reactions, such as with amines or thiols .

Steric and Electronic Effects of Bis-Substitution

  • 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (Molbank 2014, M816) features diazirinyl groups instead of CF₃. The diazirine moiety introduces photoactivatable properties, enabling applications in photoaffinity labeling for studying protein-ligand interactions.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Reactivity Profile Key Applications References
This compound 2×CF₃Ph, 3-CH₃ 346.27 High electrophilicity Fluoropolymer precursors, drug synthesis
2,3-Bis(4-(trifluoromethyldiazirinyl)phenyl)oxirane 2×diazirinyl-CF₃Ph 468.29 (calculated) Photoactivatable, moderate reactivity Photoaffinity labeling
2-(4-Methoxyphenyl)-3-methyloxirane 4-OCH₃Ph, 3-CH₃ 178.23 Moderate electrophilicity Flavor/fragrance intermediates
2-[4-(Trifluoromethyl)phenyl]oxirane Single CF₃Ph 192.15 Intermediate electrophilicity Crosslinking agent

Biological Activity

2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane, commonly referred to as a trifluoromethyl-substituted epoxide, is a compound that has garnered interest in various fields of research due to its unique chemical properties. The trifluoromethyl group (CF3-CF_3) is known for enhancing biological activity in many organic compounds, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}F3_{3}O
  • CAS Number : 100554-31-2

The presence of the trifluoromethyl groups significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance, studies have shown that similar trifluoromethyl-substituted compounds demonstrate significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

CompoundMIC (µg/mL)Activity Against
Compound A2MRSA
Compound B4E. faecalis
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Anti-Cancer Activity

The incorporation of the trifluoromethyl group has been linked to increased anti-cancer activity in various compounds. A study focusing on isoxazole derivatives revealed that the presence of this moiety significantly improved their potency against human breast cancer cell lines (MCF-7).

CompoundIC50 (µM)Cell Line
Isoxazole A19.72MCF-7
Isoxazole B (with CF3-CF_3)2.63MCF-7
This compoundTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound could interact with specific enzymes or receptors, modulating biochemical pathways.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : The presence of fluorinated groups often enhances the antioxidant properties of organic molecules.

Study 1: Trifluoromethylated Isoxazoles

A series of fully-substituted 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities. Among these, a compound with an IC50 value of 2.63 µM exhibited significant activity against MCF-7 cells, highlighting the potential of trifluoromethyl groups in enhancing therapeutic effects.

Study 2: Antimicrobial Activity

In a comparative study, various pyrazole derivatives were tested for their antimicrobial efficacy against standard bacterial strains. Compounds with trifluoromethyl substitutions showed improved efficacy compared to their non-fluorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane
Reactant of Route 2
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane

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